1,2,4-Trimethoxy-5-propenylbenzene

Catalog No.
S9101174
CAS No.
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Trimethoxy-5-propenylbenzene

Product Name

1,2,4-Trimethoxy-5-propenylbenzene

IUPAC Name

1,2,4-trimethoxy-5-prop-1-enylbenzene

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-11(14-3)12(15-4)8-10(9)13-2/h5-8H,1-4H3

InChI Key

RKFAZBXYICVSKP-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC(=C(C=C1OC)OC)OC

Description

Azaron is a natural product found in Peperomia tetraphylla, Piper aduncum, and other organisms with data available.
A histamine H1 antagonist with low sedative action but frequent gastrointestinal irritation. It is used to treat ASTHMA; HAY FEVER; URTICARIA; and RHINITIS; and also in veterinary applications. Tripelennamine is administered by various routes, including topically.

1,2,4-Trimethoxy-5-propenylbenzene is an organic compound with the molecular formula C₁₂H₁₆O₃. It features a benzene ring substituted with three methoxy groups and a propenyl group, giving it unique chemical properties. This compound is part of a broader class of allylbenzene derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and fragrances .

  • Oxidation: The compound can be oxidized to form quinones, a class of compounds with various applications in organic synthesis.
  • Reduction: Reduction reactions can convert the propenyl group into a propyl group, altering its reactivity and properties.
  • Electrophilic Aromatic Substitution: The presence of the methoxy groups allows for electrophilic substitution reactions on the benzene ring, enabling the introduction of various substituents.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
  • Reducing Agents: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective for reduction.
  • Substitution Reagents: Bromine, chlorine, or nitrating agents can be used under acidic or basic conditions for substitution reactions.

Research indicates that 1,2,4-trimethoxy-5-propenylbenzene exhibits notable biological activities. It has been studied for its potential antimicrobial and antioxidant properties. The compound may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress, which is crucial in preventing cellular damage. Additionally, it may interact with various molecular targets in biological systems, leading to therapeutic effects that are being explored in traditional medicine contexts .

Several methods exist for synthesizing 1,2,4-trimethoxy-5-propenylbenzene:

  • Methoxylation of 1,3,5-Tribromobenzene: This method involves multiple steps:
    • Preparation of 2,4,6-tribromoaniline through a reaction with hydrobromic acid and bromine.
    • Formation of 1,3,5-tribromobenzene via reaction with absolute ethyl alcohol and sodium nitrite.
    • Methoxylation using methanol and a catalyst like cuprous halide to yield the target compound.
  • Industrial Production: Large-scale production typically employs optimized methoxylation reactions using efficient catalysts and solvent-free methods to enhance yield and reduce environmental impact.

1,2,4-Trimethoxy-5-propenylbenzene finds applications across various domains:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Its potential therapeutic properties make it a subject of interest in pharmacological studies.
  • Industrial Uses: The compound is utilized in producing fragrances and flavors due to its aromatic properties .

Studies on the interactions of 1,2,4-trimethoxy-5-propenylbenzene with biological systems have revealed its potential to modulate enzyme activity and influence various signaling pathways. Its antioxidant activity suggests it may play a protective role against oxidative damage in cells. Furthermore, ongoing research aims to elucidate its mechanisms of action at the molecular level to better understand its therapeutic potential .

1,2,4-Trimethoxy-5-propenylbenzene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
1,2,3-Trimethoxy-5-(2-propenyl)benzeneSimilar structure but different substitution patternVariation in position of methoxy groups
1,3,5-TrimethoxybenzeneLacks the propenyl groupLess reactive due to absence of allyl functionality
Alpha-AsaroneContains allyl groupKnown for neuroprotective effects; potential carcinogenicity
Beta-AsaroneSimilar allyl structureDifferent biological activity profile

Uniqueness

The uniqueness of 1,2,4-trimethoxy-5-propenylbenzene lies in its specific substitution pattern on the benzene ring. This configuration imparts distinct chemical reactivity and biological properties that differentiate it from related compounds. Its combination of three methoxy groups and a propenyl side chain enhances its utility in both synthetic chemistry and biological research .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

208.109944368 g/mol

Monoisotopic Mass

208.109944368 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-21

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